1-(Trimethylsilyl)ethyl trifluoromethanesulfonate
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Overview
Description
1-(Trimethylsilyl)ethyl trifluoromethanesulfonate is an organosilicon compound with the molecular formula C4H9F3O3SSi. It is a colorless, moisture-sensitive liquid primarily used in organic synthesis to activate ketones and aldehydes . This compound is known for its high reactivity and is often employed as a silylating agent and a strong Lewis acid catalyst .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Trimethylsilyl)ethyl trifluoromethanesulfonate can be synthesized by reacting trifluoromethanesulfonic acid with trimethylsilyl chloride in the presence of a base such as triethylamine . The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction is conducted in a controlled environment to ensure the purity and yield of the product .
Chemical Reactions Analysis
Types of Reactions
1-(Trimethylsilyl)ethyl trifluoromethanesulfonate undergoes various types of reactions, including:
Silylation: It reacts with alcohols to form silyl ethers.
Hydrolysis: It is sensitive to hydrolysis, forming trimethylsilanol and trifluoromethanesulfonic acid.
Substitution: It can be used to replace metal-halogen bonds with covalent M-O (SO2CF3) bonds.
Common Reagents and Conditions
Common reagents used with this compound include alcohols, triethylamine, and various solvents such as acetonitrile . The reactions are typically carried out under anhydrous conditions to prevent hydrolysis .
Major Products
The major products formed from these reactions include silyl ethers, trimethylsilanol, and trifluoromethanesulfonic acid .
Scientific Research Applications
1-(Trimethylsilyl)ethyl trifluoromethanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a silylating agent and a strong Lewis acid catalyst in organic synthesis.
Biology: It is employed in the synthesis of biologically active compounds.
Medicine: It is used in the preparation of pharmaceutical intermediates.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Trimethylsilyl)ethyl trifluoromethanesulfonate involves its ability to act as a strong Lewis acid. It activates ketones and aldehydes by coordinating with the oxygen atom, making them more susceptible to nucleophilic attack . This compound also facilitates the formation of silyl ethers by reacting with alcohols .
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl trifluoromethanesulfonate: Similar in reactivity and used for silylation and as a Lewis acid catalyst.
Ethyl trifluoromethanesulfonate: Used for similar purposes but forms slightly more stable silyl enol ethers.
Uniqueness
1-(Trimethylsilyl)ethyl trifluoromethanesulfonate is unique due to its high reactivity and efficiency as a silylating agent and Lewis acid catalyst. Its ability to activate ketones and aldehydes makes it a valuable reagent in organic synthesis .
Properties
CAS No. |
653603-80-6 |
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Molecular Formula |
C6H13F3O3SSi |
Molecular Weight |
250.31 g/mol |
IUPAC Name |
1-trimethylsilylethyl trifluoromethanesulfonate |
InChI |
InChI=1S/C6H13F3O3SSi/c1-5(14(2,3)4)12-13(10,11)6(7,8)9/h5H,1-4H3 |
InChI Key |
KODGJZMAASNPHP-UHFFFAOYSA-N |
Canonical SMILES |
CC(OS(=O)(=O)C(F)(F)F)[Si](C)(C)C |
Origin of Product |
United States |
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